

# tert-Butyl Azidoformate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *tert-Butyl azidoformate*

Cat. No.: *B086581*

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An in-depth examination of the synthesis, properties, and applications of **tert-Butyl azidoformate** (CAS No. 1070-19-5), a versatile reagent in organic chemistry and drug development.

For Immediate Release

This technical guide provides a detailed overview of **tert-butyl azidoformate**, a key reagent utilized in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. With a focus on its applications in pharmaceutical and chemical research, this document offers a valuable resource for scientists and professionals in drug development.

## Chemical Identity and Properties

**tert-Butyl azidoformate** is an organic compound with the chemical formula  $C_5H_9N_3O_2$ .<sup>[1][2][3]</sup> It is also known by several synonyms, including (tert-Butoxycarbonyl) azide, Azido tert-butoxymethanone, and Azidoformic acid tert-butyl ester.<sup>[1][4]</sup>

Table 1: Physicochemical Properties of **tert-Butyl Azidoformate**

Property	Value	Source
CAS Number	1070-19-5	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	143.14 g/mol	[1][2]
Boiling Point	73-74 °C at 70 mmHg57-61 °C at 40 mmHg	[5]
Density	~1.317 g/cm <sup>3</sup> (rough estimate)	[1][3]
Refractive Index (n <sub>D</sub> <sup>24</sup> )	1.4227	[5]
Appearance	Colorless to pale amber liquid	[5][6]

Table 2: Spectroscopic Data of **tert-Butyl Azidoformate**

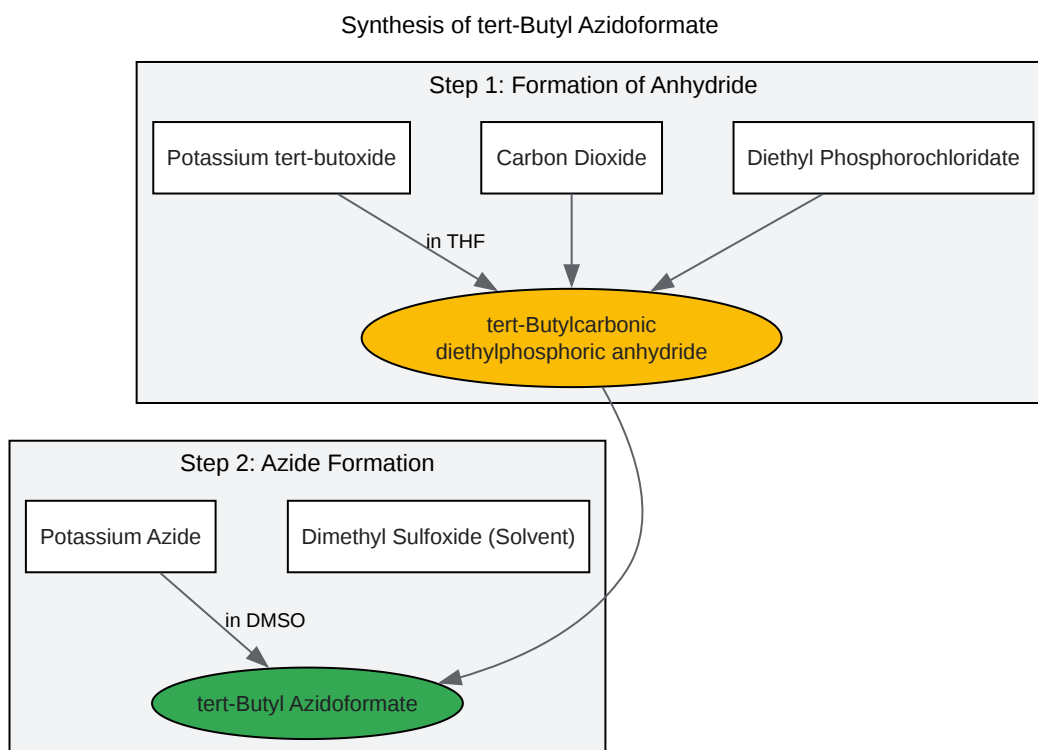
Spectrum Type	Key Peaks	Source
Infrared (IR) (CCl <sub>4</sub> )	2170, 2120 cm <sup>-1</sup> (azide), 1760, 1735 cm <sup>-1</sup> (C=O)	[7]
<sup>1</sup> H NMR (CCl <sub>4</sub> )	δ 1.51 (s, 9H, (CH <sub>3</sub> ) <sub>3</sub> C)	[7]
Mass Spectrum (m/e)	115 (17%), 100 (16%), 59 (85%), 57 (20%), 56 (41%), 43 (84%), 28 (100%)	[7]

## Synthesis and Reaction Mechanisms

**tert-Butyl azidoformate** is a valuable reagent for the acylation of amines, hydrazines, and similar compounds, facilitating the introduction of the Boc protecting group, which is crucial in peptide synthesis.[1][4][6]

## General Synthesis Workflow

The synthesis of **tert-butyl azidoformate** can be achieved through the reaction of a tert-butylcarbonic phosphoric anhydride intermediate with potassium azide. This method is considered more convenient than earlier procedures involving tert-butyl carbazate.[7]

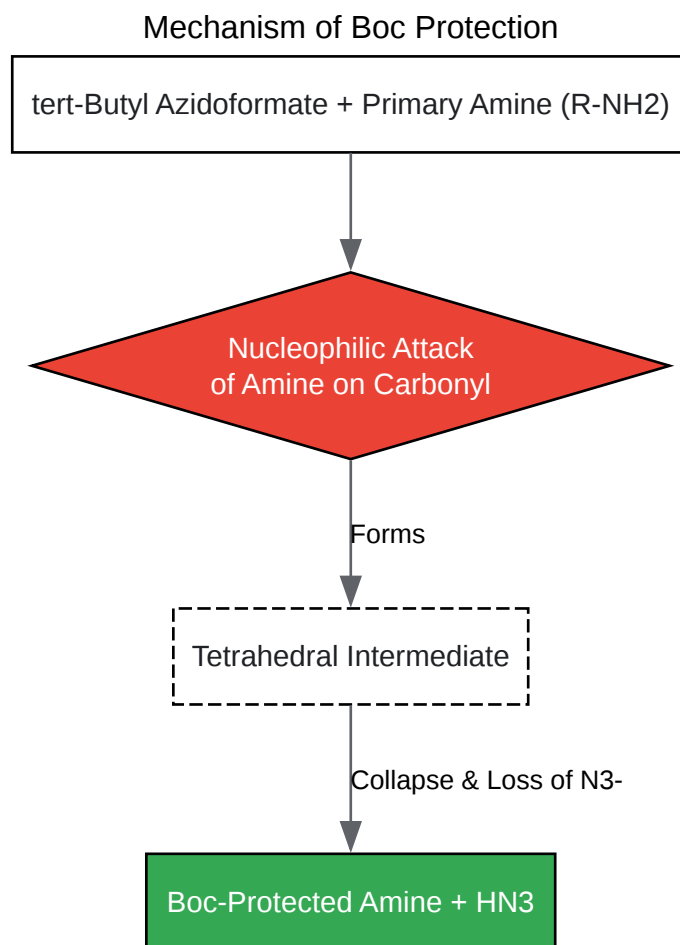


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Caption: Workflow for the synthesis of **tert-Butyl azidoformate**.

## Mechanism of Amine Acylation (Boc Protection)

The primary application of **tert-butyl azidoformate** is in the protection of amino groups. The azide acts as a good leaving group, allowing the tert-butoxycarbonyl group to be transferred to a nucleophilic amine.



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Caption: Generalized mechanism for amine protection.

## Experimental Protocols

### Synthesis of tert-Butyl Azidoformate

This procedure involves two main steps: the preparation of tert-butylcarbonic diethylphosphoric anhydride, followed by its reaction with potassium azide.<sup>[7]</sup>

Materials:

- Anhydrous tetrahydrofuran (THF)
- Alcohol-free potassium tert-butoxide
- Anhydrous carbon dioxide
- Diethyl phosphorochloridate
- Anhydrous diethyl ether
- Anhydrous dimethyl sulfoxide (DMSO)
- Powdered potassium azide

Procedure:

**A. tert-Butylcarbonic diethylphosphoric anhydride**

- In a nitrogen-flushed, three-necked flask, dissolve potassium tert-butoxide (0.124 mole) in anhydrous THF (250 ml).
- Cool the solution in an ice bath and bubble anhydrous carbon dioxide through it for 1.5 hours with continuous stirring.
- While maintaining cooling and CO<sub>2</sub> flow, add a solution of diethyl phosphorochloridate (0.120 mole) in anhydrous THF (50 ml) dropwise.
- Stir the mixture for an additional 30 minutes.
- Remove the solvent using a rotary evaporator at room temperature.
- Dilute the residue with anhydrous diethyl ether (300 ml) and separate the insoluble salt by centrifugation.

**B. tert-Butyl azidoformate**

- In a nitrogen-flushed, three-necked flask, add powdered potassium azide (0.10 mole) to anhydrous DMSO (120 ml) and stir for 30 minutes.

- Add the previously prepared tert-butylcarbonic diethylphosphoric anhydride (0.100 mole) to the azide solution and stir for 3 hours at room temperature.
- Pour the reaction mixture into a separatory funnel containing ice water (200 ml) and pentane (150 ml).
- Separate the pentane layer and extract the aqueous layer with two 75-ml portions of pentane.
- Wash the combined pentane extracts with water and dry over magnesium sulfate.
- Remove the pentane at room temperature with a rotary evaporator.
- Distill the residual crude product under reduced pressure (Caution: See Section 4). The product is collected as a colorless liquid.<sup>[7]</sup>

## Protocol for Acylation of a Primary Amine

This protocol describes a general method for the introduction of the Boc protecting group onto a primary amine using **tert-butyl azidoformate**.

Materials:

- Primary amine
- **tert-Butyl azidoformate**
- Suitable solvent (e.g., Dichloromethane, THF)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

- Add **tert-butyl azidoformate** (1.1 mmol) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
- Purify the product by column chromatography if necessary.

## Safety and Handling

**tert-Butyl azidoformate** is a potentially hazardous substance and requires careful handling.

- **Explosion Hazard:** It is an unstable, shock- and heat-sensitive explosive.[3][6] It may explode above 100°C.[3][6] Distillation should be carried out behind a safety shield.[5]
- **Toxicity:** When heated to decomposition, it emits toxic fumes of nitrogen oxides (NO<sub>x</sub>).[3][6] Inhalation may cause headaches or giddiness.[5]
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1] Work in a well-ventilated area or fume hood.[1]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1]
- **First Aid:**
  - **Inhalation:** Move the victim to fresh air. If breathing is difficult, give oxygen.[1]

- Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[1]
- Eye Contact: Rinse with pure water for at least 15 minutes.[1]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.[1]

## Applications in Drug Development

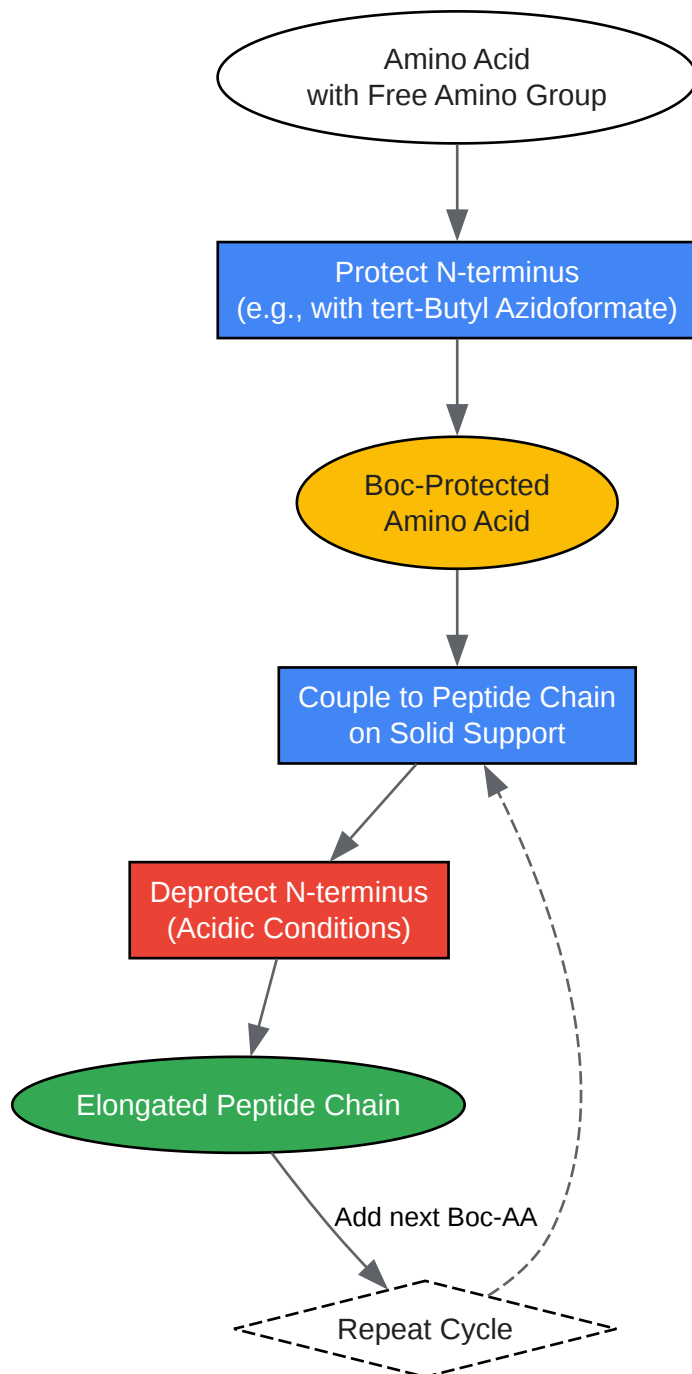
The primary role of **tert-butyl azidoformate** in drug development is as a reagent for introducing the Boc protecting group, a cornerstone of modern peptide synthesis. The tert-butyl group is a common motif in medicinal chemistry.[8]

## Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group is used to temporarily protect the N-terminus of an amino acid. This prevents unwanted side reactions during the coupling of the next amino acid in the sequence. The Boc group is acid-labile and can be removed under specific conditions that do not affect other protecting groups on the amino acid side chains. This orthogonal protection strategy is fundamental to the synthesis of complex peptides and small protein drugs.



## Role of Boc Protection in Peptide Synthesis

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Caption: Logical flow of Boc-protection in peptide synthesis.

## Conclusion

**tert-Butyl azidoformate** is a highly effective reagent for the introduction of the Boc protecting group, an essential transformation in modern organic synthesis and particularly in the field of drug discovery and development. While its hazardous nature necessitates stringent safety protocols, its utility in the synthesis of peptides and other complex molecules makes it an indispensable tool for researchers. This guide provides the foundational knowledge required for its safe and effective use in a laboratory setting.

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